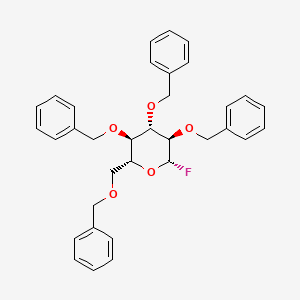

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447063 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78153-79-4 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride, a pivotal glycosyl donor in modern carbohydrate chemistry. Esteemed for its enhanced stability compared to other glycosyl halides, this compound serves as a versatile building block in the stereoselective synthesis of complex oligosaccharides and glycoconjugates, which are integral to numerous biological processes and drug development programs. This document offers field-proven insights into its preparation from the readily available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a thorough examination of its structural confirmation via spectroscopic methods, and a discussion on the causal factors influencing the synthetic and analytical outcomes. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, glycobiology, and pharmaceutical development.

Introduction: The Strategic Importance of Glycosyl Fluorides

In the intricate field of chemical glycosylation, the choice of the glycosyl donor is paramount to achieving desired yields and stereoselectivity. Glycosyl fluorides have emerged as superior donors due to their optimal balance of stability and reactivity. Unlike their more labile chloride and bromide counterparts, glycosyl fluorides can often be purified by silica gel chromatography and are stable under various reaction conditions, yet can be effectively activated by a range of promoters, including Lewis acids.[1]

The subject of this guide, 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride, is a key reagent in this class.[2] The benzyl protecting groups offer robustness and are amenable to removal under mild hydrogenolysis conditions, while the β-anomeric fluoride provides a strategic starting point for the synthesis of β-glycosidic linkages, which are prevalent in many biologically active molecules. Its application is central to the construction of complex carbohydrates that play critical roles in cellular recognition, signaling, and immune responses, making this compound indispensable in the development of novel therapeutics and biological probes.[3][4]

Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride

The synthesis of the target glycosyl fluoride is most efficiently achieved from its hemiacetal precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This section details a robust two-stage synthetic strategy, starting from the commercially available D-glucose, and provides a validated experimental protocol for the final fluorination step.

Synthetic Strategy Overview

The overall synthesis is a multi-step process that prioritizes yield and purity. The initial stages focus on the exhaustive benzylation of D-glucose to form the key intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This intermediate is then subjected to a stereoselective fluorination to yield the desired β-glycosyl fluoride.

Caption: Overall synthetic workflow from D-glucose.

Preparation of the Precursor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The synthesis of the hemiacetal precursor is a well-established, two-step process from the readily available methyl α-D-glucopyranoside.[5][6]

-

Benzylation: The four hydroxyl groups of methyl α-D-glucopyranoside are protected using benzyl bromide or chloride in the presence of a strong base, such as sodium hydride, in an aprotic solvent like N,N-dimethylformamide (DMF). This reaction typically proceeds with high efficiency.[4]

-

Hydrolysis: The anomeric methyl group of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to afford 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[5]

Experimental Protocol: Fluorination of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol details the conversion of the hemiacetal to the target glycosyl fluoride using (diethylamino)sulfur trifluoride (DAST), a widely used and effective fluorinating agent for alcohols.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

A solution of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

(Diethylamino)sulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to stir at -78 °C for 30 minutes and then gradually warmed to room temperature over 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride as a white solid.

Mechanistic Insights and Stereoselectivity

The fluorination of the anomeric hydroxyl group with DAST proceeds via an alkoxyaminosulfur difluoride intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the solvent and the nature of the protecting groups. While both α and β anomers can be formed, the β-fluoride is often favored under specific conditions. The formation of the β-anomer can be rationalized by either a direct Sₙ2-like displacement of the activated anomeric hydroxyl group or through the formation of an oxocarbenium ion intermediate, which is then attacked by the fluoride ion, with the stereoselectivity being influenced by the neighboring group participation of the C2-benzyloxy group.

Comprehensive Characterization

The structural elucidation and purity assessment of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride are achieved through a combination of spectroscopic and physical methods.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₅FO₅ |

| Molecular Weight | 542.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-50 °C |

| Optical Rotation | [α]²⁰/D ≈ +29° to +33° (c=1, CHCl₃) |

Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data, as well as mass spectrometry data for the title compound. These data are compiled based on typical values for similarly structured fluorinated carbohydrates.[7][8][9]

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.2-5.4 | dd | J₁,₂ ≈ 7.0, J₁,F ≈ 53.0 |

| H-2 | ~3.6-3.7 | m | |

| H-3 | ~3.7-3.8 | m | |

| H-4 | ~3.8-3.9 | m | |

| H-5 | ~3.6-3.7 | m | |

| H-6a, H-6b | ~3.7-3.8 | m | |

| CH₂ (benzyl) | ~4.4-5.0 | m | |

| Aromatic (benzyl) | ~7.2-7.4 | m |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C-1 | ~108-110 | J₁,F ≈ 210-220 |

| C-2 | ~78-80 | |

| C-3 | ~80-82 | |

| C-4 | ~75-77 | |

| C-5 | ~74-76 | |

| C-6 | ~68-70 | |

| CH₂ (benzyl) | ~73-76 | |

| Aromatic (benzyl) | ~127-139 |

Table 3: ¹⁹F NMR Spectral Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-1 | ~ -140 to -150 | d | J₁,F ≈ 53.0 |

Mass Spectrometry (ESI-MS):

-

m/z: Calculated for C₃₄H₃₅FO₅Na [M+Na]⁺: 565.2361, Found: 565.2366.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. The outlined synthetic strategy, starting from D-glucose, represents an efficient and reliable method for obtaining this valuable glycosyl donor. The provided spectroscopic data serves as a crucial reference for the structural verification and quality control of the synthesized compound. The stability and selective reactivity of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride underscore its significance as a key building block in the synthesis of complex carbohydrates, with wide-ranging applications in drug discovery and glycobiology.

References

- Toshima, K. (2000). Glycosyl Fluorides in Glycosidations.

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical Industry.

- A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides. (n.d.).

- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (n.d.). Beilstein Journals.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis.

- 2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl Fluoride | 78153-79-4 | MT60583. (n.d.). Biosynth.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride | 122741-44-0 | MT05020. (n.d.). Biosynth.

- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. (n.d.). MedchemExpress.com.

- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride. (n.d.). Tokyo Chemical Industry.

- 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | CAS 78153-79-4 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Synthose.

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride, Purity ≥95%. (n.d.). CD BioGlyco.

- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. (n.d.). Chem-Impex.

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (n.d.).

- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2012). Semantic Scholar.

Sources

- 1. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. wiserpub.com [wiserpub.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

physicochemical properties of tetra-O-benzyl glucopyranosyl fluoride

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Fluoride

Introduction

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride is a pivotal intermediate in modern carbohydrate chemistry, serving as a robust glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates. Its widespread use stems from a favorable balance of stability and reactivity; it is stable enough for purification by column chromatography and for storage, yet can be effectively activated under specific conditions to form glycosidic linkages.[1][2][3] The benzyl ether protecting groups at the C2, C3, C4, and C6 positions confer high reactivity, classifying it as an "armed" glycosyl donor, while the anomeric fluorine atom provides the necessary stability.[1] This guide offers a comprehensive overview of its synthesis, physicochemical properties, and reactivity, providing researchers and drug development professionals with the technical insights required for its effective application.

Synthesis and Purification

The most common route to 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride begins with the readily available precursor, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[4][5] The critical step is the selective fluorination of the anomeric hydroxyl group. Several reagents can accomplish this transformation, with (diethylamino)sulfur trifluoride (DAST) being a traditional choice. However, due to DAST's toxicity and potential explosiveness, alternative and milder methods, such as photochemical fluorination using sulfur(VI) hexafluoride, have been developed.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of tetra-O-benzyl glucopyranosyl fluoride.

Experimental Protocol: Synthesis via Deoxyfluorination

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath.

-

Fluorination: Slowly add (diethylamino)sulfur trifluoride (DAST) (approx. 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below -10 °C.

-

Reaction Monitoring: Allow the reaction to stir at -15 °C and gradually warm to 0 °C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride.

Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white crystalline solid or powder at room temperature. Due to its sensitivity to heat, refrigerated storage is recommended.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₅FO₅ | [6] |

| Molecular Weight | 542.64 g/mol | [6] |

| CAS Number | 89025-46-7 | [6] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 67.0 to 71.0 °C | |

| Specific Rotation [α]D | +2.0° to +4.0° (c=1, CHCl₃) | |

| Storage Conditions | Refrigerated (0-10°C), Heat Sensitive |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for confirming the structure and anomeric configuration.

-

¹H-NMR: The spectrum will show characteristic signals for the benzyl protecting groups' aromatic protons (typically ~7.1-7.4 ppm) and methylene protons (~4.4-5.0 ppm). The anomeric proton (H-1) signal is of particular diagnostic importance, appearing as a doublet of doublets due to coupling with both H-2 and the anomeric fluorine.

-

¹³C-NMR: The anomeric carbon (C-1) signal will show a large one-bond coupling constant (¹JC-F), which is a definitive indicator of the C-F bond.

-

¹⁹F-NMR: A single resonance, often a doublet, confirms the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the compound, often observed as an adduct with sodium [M+Na]⁺.[7]

Reactivity and Application in Glycosylation

As a glycosyl donor, the reactivity of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl fluoride is harnessed by activation with a Lewis acid.[1][2] The strong carbon-fluorine bond provides stability, but the fluorine atom is a good leaving group upon coordination with an oxophilic Lewis acid.[3]

Mechanism of Activation and Glycosylation

The glycosylation reaction proceeds via activation of the anomeric fluoride by a promoter, typically a hard Lewis acid.[1] This coordination weakens the C-F bond, facilitating its departure and the formation of a transient oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of a glycosyl acceptor, forming the glycosidic bond. The stereochemical outcome (α or β) is influenced by factors such as the solvent, temperature, and the specific promoter system used.[8]

Common promoters for activating glycosyl fluorides include:

-

Tin(II) chloride (SnCl₂) in combination with silver perchlorate (AgClO₄)[2]

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2]

-

Hafnocene dichloride (Cp₂HfCl₂) with a silver salt[2]

Glycosylation Workflow Diagram

Caption: General mechanism of Lewis acid-catalyzed glycosylation using a glycosyl fluoride donor.

Conclusion

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride is a cornerstone glycosyl donor in carbohydrate synthesis. Its well-defined physicochemical properties, characterized by benchtop stability and tunable reactivity, make it an invaluable tool for constructing complex glycans. A thorough understanding of its synthesis, purification, and the nuances of its activation is critical for its successful implementation in research and development, particularly in the fields of medicinal chemistry and materials science where precise control over glycosidic linkages is paramount.

References

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose....

-

2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR] . SpectraBase. [Link]

- A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

-

Glycosyl fluorides in enzymatic reactions . PubMed. [Link]

-

2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... . ResearchGate. [Link]

-

Methods of synthesis of glycosyl fluorides . ResearchGate. [Link]

-

Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover . ACS Publications. [Link]

-

Methods for 2-Deoxyglycoside Synthesis . NIH National Center for Biotechnology Information. [Link]

-

Glycosidation using fluoride donor . NCBI Bookshelf. [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride . ACS Publications. [Link]

-

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate . PubChem. [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide . MDPI. [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside . MDPI. [Link]

-

(PDF) 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside . ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. wiserpub.com [wiserpub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Shield: A Technical Guide to the Role of Benzyl Protecting Groups in Glycosyl Fluoride Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Glycosyl Fluorides

Glycosyl fluorides have emerged as highly valuable glycosyl donors in the complex art of oligosaccharide and glycoconjugate synthesis.[1] Their appeal lies in a unique balance: they are stable enough for purification and handling, often through chromatography, yet can be readily activated for glycosylation reactions with appropriate promoters.[2][3] This stability is primarily attributed to the strong carbon-fluorine (C-F) bond at the anomeric center.[1] However, the reactivity and, consequently, the utility of a glycosyl fluoride are not solely governed by the anomeric C-F bond itself. The protecting groups adorning the hydroxyl functionalities of the carbohydrate scaffold play a pivotal, often underappreciated, role in modulating this stability. Among the myriad of protecting groups available, benzyl ethers (Bn) are frequently employed due to their general stability under a wide range of reaction conditions.[4] This guide provides an in-depth exploration of the multifaceted role of benzyl protecting groups in dictating the stability of glycosyl fluorides, offering insights into the underlying electronic and steric effects that govern their behavior.

The Electronic Influence of Benzyl Ethers: Arming the Glycosyl Donor

The concept of "armed" and "disarmed" glycosyl donors, introduced by Fraser-Reid, provides a fundamental framework for understanding the electronic effects of protecting groups.[4] In this context, benzyl ethers are considered electron-donating groups, which "arm" the glycosyl donor, making it more reactive. Conversely, electron-withdrawing groups, such as acetyl (Ac) esters, "disarm" the donor, rendering it less reactive.[2]

This difference in reactivity stems from the ability of the protecting groups to stabilize or destabilize the developing positive charge at the anomeric carbon during the transition state of glycosylation.[4] Electron-donating benzyl ethers increase the electron density on the pyranose ring, thereby stabilizing the transient oxocarbenium-like species formed upon activation of the C-F bond. This stabilization lowers the activation energy for glycosylation, making the benzylated glycosyl fluoride more reactive.[5]

In contrast, electron-withdrawing acetyl groups pull electron density away from the ring, destabilizing the incipient positive charge at the anomeric center and thus increasing the activation energy for glycosylation.[4] This electronic disparity is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective glycosylation strategies where an "armed" donor reacts in the presence of a "disarmed" one.[6]

The stability of the glycosyl fluoride itself is inversely related to its reactivity as a donor. The electron-donating nature of the benzyl groups, which facilitates the departure of the fluoride leaving group, inherently implies a less stable C-F bond compared to its acetylated counterpart under activating conditions.

Steric Considerations: How Benzyl Groups Shape the Pyranose Ring

Beyond their electronic contributions, the sheer bulk of benzyl protecting groups exerts a significant steric influence on the conformation of the pyranose ring. This, in turn, affects the stability and reactivity of the glycosyl fluoride. The preferred conformation of the pyranose ring and the orientation of the anomeric C-F bond are crucial for stability.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy the axial position rather than the sterically less hindered equatorial position. This stereoelectronic effect is a result of a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen and the antibonding σ* orbital of the C-F bond. For this interaction to be maximal, an anti-periplanar arrangement is required, which is achieved in the axial conformation.

The bulky benzyl groups can influence the conformational equilibrium of the pyranose ring. In the mannose series, for instance, steric interactions between the benzyl groups at the 4- and 6-positions can restrict the conformational freedom of the benzyl ethers at the 2- and 3-positions. These steric buttressing interactions can destabilize the β-anomer relative to the α-anomer.[7]

The interplay of these steric constraints with the anomeric effect dictates the ground-state conformation of the glycosyl fluoride and, consequently, its stability. A conformation that is distorted from the ideal chair due to steric clashes between bulky benzyl groups may have a less favorable orbital overlap for the anomeric effect, potentially leading to a less stable anomeric C-F bond.

Probing Stability: A Comparative Look at Benzylated vs. Acetylated Glycosyl Fluorides

A direct quantitative comparison of the stability of per-O-benzylated versus per-O-acetylated glycosyl fluorides under various conditions is essential for rational design in oligosaccharide synthesis. While a comprehensive kinetic study is beyond the scope of this guide, we can infer relative stabilities from the established principles of their electronic nature.

| Protecting Group | Electronic Effect | Donor Reactivity | Inferred Glycosyl Fluoride Stability |

| Benzyl (Bn) | Electron-donating | "Armed" (More Reactive)[2] | Less Stable |

| Acetyl (Ac) | Electron-withdrawing | "Disarmed" (Less Reactive)[4] | More Stable |

Table 1: Comparative Properties of Benzyl vs. Acetyl Protected Glycosyl Donors.

This difference in stability is particularly evident in the presence of Lewis acids, which are used to activate the glycosyl fluoride for glycosylation. A benzylated glycosyl fluoride will typically require milder activation conditions (lower concentration of Lewis acid or a weaker Lewis acid) compared to an acetylated glycosyl fluoride.[2]

Experimental Protocols

Synthesis of a Per-O-benzylated Glycosyl Fluoride

The following is a representative protocol for the synthesis of a glycosyl fluoride from a corresponding thioglycoside, a common precursor.[1]

Materials:

-

Per-O-benzylated thioglycoside (e.g., phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)

-

(Diethylamino)sulfur trifluoride (DAST)

-

N-Bromosuccinimide (NBS)

-

Dry dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the per-O-benzylated thioglycoside (1.0 equivalent) in dry CH₂Cl₂ (10 mL/mmol) under an argon atmosphere in a flame-dried flask.[1]

-

Cool the solution to -15 °C using a suitable cooling bath.[1]

-

Slowly add DAST (1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture for 2 minutes at -15 °C.[1]

-

Add NBS (1.3 equivalents) to the solution in one portion.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC). Stir at -15 °C until the starting material is consumed.[1]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.[1]

-

Quench the reaction by the slow addition of ice-cold saturated aqueous NaHCO₃.[1]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the per-O-benzylated glycosyl fluoride.

Protocol for Assessing Glycosyl Fluoride Stability against Lewis Acids

This protocol provides a framework for comparing the stability of different glycosyl fluorides in the presence of a Lewis acid promoter. The rate of decomposition can be monitored by ¹⁹F NMR spectroscopy.

Materials:

-

Per-O-benzylated glycosyl fluoride

-

Per-O-acetylated glycosyl fluoride (for comparison)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous NMR solvent (e.g., CDCl₃ or CD₂Cl₂)

-

Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)

-

NMR tubes

Procedure:

-

Prepare stock solutions of the benzylated and acetylated glycosyl fluorides of known concentration in the chosen anhydrous NMR solvent, each containing a known concentration of the internal standard.

-

Prepare a stock solution of the Lewis acid (e.g., 0.1 M BF₃·OEt₂) in the same anhydrous NMR solvent.

-

In an NMR tube, place a known volume of the glycosyl fluoride stock solution.

-

Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the initial ratio of the glycosyl fluoride to the internal standard.

-

To initiate the decomposition, add a specific amount of the Lewis acid stock solution (e.g., 0.1 equivalents) to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹⁹F NMR spectra at timed intervals.

-

Integrate the signal of the anomeric fluorine of the glycosyl fluoride and the signal of the internal standard in each spectrum.

-

Plot the relative amount of the glycosyl fluoride (normalized to the internal standard) as a function of time.

-

The rate of disappearance of the glycosyl fluoride signal provides a quantitative measure of its stability under these conditions.

-

Repeat the experiment with the other protected glycosyl fluoride under identical conditions for a direct comparison.

Conclusion: A Balancing Act for Synthetic Success

The stability of a glycosyl fluoride is a finely tuned property, profoundly influenced by the electronic and steric nature of its protecting groups. Benzyl ethers, through their electron-donating character, "arm" the glycosyl fluoride, enhancing its reactivity as a glycosyl donor but concurrently reducing its intrinsic stability, particularly in the presence of activating agents. The steric bulk of benzyl groups further modulates the conformational landscape of the pyranose ring, impacting the anomeric effect and overall stability. A thorough understanding of these principles is paramount for researchers in the field of glycoscience. It allows for the rational design of synthetic strategies, the judicious choice of protecting groups to match the desired reactivity, and the successful construction of complex oligosaccharides and glycoconjugates that are vital for advancing our understanding of biology and for the development of new therapeutics.

References

-

Manabe, Y., Matsumoto, T., Ikinaga, Y., Tsutsui, Y., Sasaya, S., Kadonaga, Y., Konishi, A., Yasuda, M., Uto, T., Dai, C., Yano, K., Shimoyama, A., Matsuda, A., & Fukase, K. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 23(24), 9568–9573. [Link]

-

Gryn'ova, G., Marshall, D. L., Blanksby, S. J., & Coote, M. L. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 158–163. [Link]

-

NCBI. (2021). Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]

-

Crich, D., & Li, W. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. The Journal of organic chemistry, 77(11), 5081–5089. [Link]

-

Codée, J. D. C., Ali, A. M., & van der Marel, G. A. (2016). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second ed., Vol. 1, pp. 1-40). Elsevier. [Link]

-

Zhu, Y., & Zajac, M. A. (2015). Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. Journal of carbohydrate chemistry, 34(3), 133–155. [Link]

-

Crich, D., & Vinogradova, O. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 72(17), 6513–6522. [Link]

-

Demchenko, A. V. (2008). Chemical O-Glycosylations: An Overview. Topics in current chemistry, 288, 1–65. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Zhu, Y., & Zajac, M. A. (2015). Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. Journal of carbohydrate chemistry, 34(3), 133–155. [Link]

-

Crich, D., & Vinogradova, O. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 72(17), 6513–6522. [Link]

-

Zhu, Y., & Zajac, M. A. (2015). Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. Journal of carbohydrate chemistry, 34(3), 133–155. [Link]

-

Demchenko, A. V. (2008). Chemical O-Glycosylations: An Overview. Topics in current chemistry, 288, 1–65. [Link]

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 5. Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

Mechanism of Glycosidic Bond Formation Using Glycosyl Fluorides: From Mechanistic Principles to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycosyl fluorides have emerged as highly valuable glycosyl donors in the complex field of carbohydrate synthesis due to their unique balance of stability and reactivity.[1][2][3][4] Their enhanced stability, a direct result of the strong carbon-fluorine bond, allows for easier handling and purification compared to more labile donors like glycosyl bromides or trichloroacetimidates.[1][5] This guide provides a detailed exploration of the mechanistic principles governing glycosidic bond formation with glycosyl fluorides. We will dissect the activation of the anomeric center, the nature of the key reactive intermediates, and the critical factors that control stereochemical outcomes. By grounding these principles in field-proven insights and detailed protocols, this document serves as a comprehensive resource for professionals aiming to leverage the strategic advantages of glycosyl fluoride chemistry in drug development and glycobiology.

The Strategic Advantage of Glycosyl Fluorides in Modern Glycosylation

The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The glycosidic bond is the fundamental linkage in these structures, and its controlled formation is a significant synthetic challenge. While numerous glycosyl donors have been developed, glycosyl fluorides offer a compelling set of advantages.

Unlike the classical Koenigs-Knorr reaction which often employs unstable glycosyl bromides or chlorides[5][6][7], glycosyl fluorides are notably more stable, often capable of withstanding chromatographic purification and benchtop storage.[3][8][9] This stability is attributed to the high dissociation energy of the C-F bond.[4] However, this same stability necessitates specific activation methods to generate a reactive intermediate for glycosylation.[1] This tunable reactivity makes glycosyl fluorides ideal for complex, multi-step syntheses, particularly in orthogonal glycosylation strategies where different leaving groups are activated under specific, non-interfering conditions.[2][4]

The Core Mechanism: A Continuum from S N 1 to S N 2

The formation of a glycosidic bond using a glycosyl fluoride is not a simple, single-pathway reaction. Instead, it is best described as a continuum of mechanisms ranging from unimolecular (S N 1) to bimolecular (S N 2) character.[10][11] The specific point on this continuum depends on the interplay of the glycosyl donor's structure, the promoter, the nucleophilicity of the acceptor, and the solvent.

At the heart of this process is the formation of a highly reactive glycosyl oxocarbenium ion as a key intermediate.[10][11][12][13][14] This species is a resonance-stabilized cation, with the positive charge shared between the anomeric carbon (C1) and the ring oxygen (O5).[12]

-

S N 1 Pathway: In a pure S N 1 mechanism, the glycosyl fluoride, activated by a promoter, dissociates completely to form a discrete oxocarbenium ion. This planar intermediate can then be attacked by the nucleophile (the acceptor alcohol) from either the top (β-face) or bottom (α-face), often leading to a mixture of anomers.[15][16] The reaction rate in this scenario is dependent only on the concentration of the glycosyl donor.[17]

-

S N 2 Pathway: In a pure S N 2 mechanism, the acceptor alcohol attacks the anomeric carbon in a concerted fashion, displacing the fluoride leaving group with inversion of configuration.[15][17][18] This pathway avoids a discrete carbocation intermediate and involves a bimolecular transition state.[17] The reaction rate depends on the concentration of both the donor and the acceptor.[17]

In practice, most glycosylations with fluorides exist between these two extremes. The process often involves the formation of ion pairs—such as contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs)—where the departing fluoride anion remains in close proximity to the incipient oxocarbenium ion.[10] The nucleophilic attack then occurs on this ion pair, imparting a degree of S N 2-like character to the reaction.

Caption: The mechanistic landscape of glycosylation with glycosyl fluorides.

Activation of the Anomeric C-F Bond: The Role of the Promoter

The inertness of the C-F bond necessitates the use of a promoter to facilitate its cleavage.[1] Promoters are typically Lewis acids or protic acids that interact with the anomeric fluorine, weakening the C-F bond and promoting the formation of the reactive oxocarbenium ion. The choice of promoter is a critical experimental parameter that dictates reaction efficiency and can influence stereoselectivity.

Promoters can be broadly categorized as follows:

-

Hard Lewis Acids: Based on the principle of Hard and Soft Acids and Bases (HSAB), the "hard" fluoride leaving group is most effectively activated by "hard" Lewis acids. This category includes common promoters like Boron trifluoride etherate (BF₃·OEt₂), tin(II) chloride (SnCl₂), and titanium tetrafluoride (TiF₄).[2][4][5][8]

-

Metallocene-Based Systems: Promoter systems like Cp₂HfCl₂–AgClO₄ or Cp₂ZrCl₂–AgClO₄ are highly effective.[2][4] Here, the hafnium or zirconium center acts as the fluorophilic Lewis acid, while the silver salt serves as a halide scavenger.

-

Protic Acids: Strong protic acids such as trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄) can protonate the anomeric fluorine, turning it into a better leaving group.[19]

-

Organoboron Catalysts: More recently, catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) have been shown to be highly effective, even in catalytic amounts, for coupling glycosyl fluorides with silyl ether acceptors.[3][4]

Table 1: Common Promoters for Glycosyl Fluoride Activation

| Promoter System | Typical Solvent(s) | Key Characteristics & Applications | References |

| BF₃·OEt₂ | CH₂Cl₂ | Widely used, versatile. Can require stoichiometric amounts, but catalytic use is possible under anhydrous conditions. | [2][8] |

| SnCl₂–AgClO₄ | Et₂O, CH₂Cl₂ | Classic Mukaiyama conditions; a powerful and broadly applicable system. | [2][4] |

| Cp₂HfCl₂–AgClO₄ | CH₂Cl₂ | Highly efficient for both O- and C-glycoside synthesis; often provides high yields. | [2] |

| TMSOTf | CH₂Cl₂ | Strong Lewis acid, effective but can sometimes lead to side reactions if not carefully controlled. | [2] |

| TfOH | Et₂O | Protic acid catalyst; stereoselectivity can be highly solvent-dependent. | [19] |

| B(C₆F₅)₃ | CH₂Cl₂, Toluene | Effective for catalytic activation, particularly with silyl ether acceptors. Tolerant of air and moisture. | [3] |

Mastering Stereochemical Outcomes

Achieving high stereoselectivity is the ultimate goal of any glycosylation reaction. With glycosyl fluorides, the stereochemical outcome is a product of several competing factors.

Neighboring Group Participation (1,2-trans Products)

When a glycosyl donor possesses a participating group (e.g., an acetyl or benzoyl group) at the C-2 position, the formation of 1,2-trans glycosides is strongly favored. Upon activation and departure of the fluoride, the C-2 acyl group attacks the anomeric center in an intramolecular fashion, forming a stable cyclic dioxolanium ion intermediate. This intermediate effectively shields the α-face of the sugar, forcing the incoming nucleophile to attack from the β-face, resulting exclusively in the 1,2-trans product.

Non-Participating Groups (1,2-cis Products)

If the C-2 position bears a non-participating group, such as a benzyl or methyl ether, the dioxolanium intermediate cannot form. In these cases, achieving 1,2-cis selectivity is possible but more challenging. The outcome often depends on pushing the reaction mechanism towards an S N 2-like pathway. This can be influenced by:

-

Solvent Choice: The use of ethereal solvents like diethyl ether (Et₂O) can favor S N 2-like attack and lead to α-glycosides (1,2-cis for glucose).

-

Promoter System: The choice of promoter and counterion can influence the lifetime and structure of the reactive intermediate, thereby affecting selectivity.

The Role of Nitrile Solvents

Nitrile solvents, such as acetonitrile (MeCN) or pivalonitrile (tBuCN), play a unique role in promoting 1,2-trans (β) glycosylation, even with non-participating donors.[19] The solvent can attack the α-face of the intermediate oxocarbenium ion to form a transient α-nitrilium ion species. This, like a participating group, blocks the α-face and directs the subsequent attack of the alcohol acceptor to the β-face, leading to the 1,2-trans product via an S N 2-like displacement of the solvent molecule.

Caption: Stereodirecting pathways in glycosylation with fluoride donors.

Glycosyl Fluorides in Enzymatic Systems

Beyond chemical synthesis, glycosyl fluorides are powerful tools for studying glycosidases, the enzymes that cleave glycosidic bonds.[20] They can act as:

-

Substrates: Enzymes can hydrolyze glycosyl fluorides, allowing for kinetic studies.[20]

-

Mechanism-Based Inhibitors: By installing an additional fluorine atom elsewhere on the sugar ring (e.g., at C-2), the properties of the glycosyl fluoride are altered.[20][21] Such compounds can act as mechanism-based inhibitors that form a stable, covalent glycosyl-enzyme intermediate in the enzyme's active site.[22][23][24][25] The trapping and crystallographic analysis of these intermediates have provided invaluable, direct insights into the catalytic mechanisms of these crucial enzymes.[22][23][24]

Experimental Protocol: A Self-Validating System

This protocol describes a general procedure for a Cp₂HfCl₂–AgClO₄ promoted glycosylation, a reliable method for activating glycosyl fluoride donors.[2]

Objective: To synthesize a disaccharide via O-glycosylation of a glycosyl acceptor with a glycosyl fluoride donor.

Materials:

-

Glycosyl Fluoride Donor (1.0 equiv)

-

Glycosyl Acceptor (1.2 equiv)

-

Dichlorobis(cyclopentadienyl)hafnium(IV) (Cp₂HfCl₂) (1.2 equiv)

-

Silver Perchlorate (AgClO₄) (2.5 equiv)

-

Activated Molecular Sieves 4Å

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Standard laboratory glassware, dried in an oven overnight.

Methodology:

-

System Preparation (The "Why"): Add freshly activated powdered molecular sieves 4Å to a two-necked round-bottom flask equipped with a magnetic stir bar. The sieves are a critical desiccant to prevent hydrolysis of the reactive intermediates by trace water, which would lead to the hemiacetal byproduct.[2] Flame-dry the flask under high vacuum and backfill with argon. Maintaining a strictly inert atmosphere is paramount.

-

Promoter Pre-activation (The "Why"): To the flask, add Cp₂HfCl₂ and AgClO₄. Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 10-15 minutes. This pre-stirring allows for the formation of the active catalytic species.

-

Reactant Solution (The "Why"): In a separate dry flask under argon, dissolve the glycosyl fluoride donor and the glycosyl acceptor in anhydrous CH₂Cl₂. Using an excess of the acceptor helps to drive the reaction to completion.

-

Reaction Initiation (The "Why"): Cool the promoter suspension to the desired temperature (typically between -20 °C and room temperature, depending on donor reactivity). Transfer the solution of the donor and acceptor to the promoter suspension via cannula. The controlled, slow addition helps to manage any exothermic processes and maintain control over the reaction.

-

Monitoring (The "Why"): Stir the reaction mixture at the chosen temperature and monitor the consumption of the glycosyl fluoride donor by Thin Layer Chromatography (TLC). This is the only reliable way to determine when the reaction is complete and prevent the formation of degradation byproducts from prolonged reaction times.

-

Quenching (The "Why"): Once the donor is consumed, quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the acidic promoters and stops the reaction.

-

Workup and Purification: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired glycoside.

Caption: Experimental workflow for a promoted glycosyl fluoride reaction.

Conclusion and Future Outlook

Glycosyl fluorides represent a mature and highly reliable class of glycosyl donors. Their stability, coupled with a deep understanding of their activation mechanisms and stereocontrolling elements, makes them a first-choice tool for the synthesis of complex carbohydrates. The core of their chemistry lies in the controlled generation of an oxocarbenium ion intermediate, with the stereochemical outcome being a fine balance between S N 1 and S N 2 pathways, neighboring group participation, and solvent effects.

Future research will continue to focus on the development of more efficient, truly catalytic activation systems that operate under mild, environmentally benign conditions.[3][8] The ongoing refinement of these methods will further empower researchers and drug development professionals to synthesize the next generation of complex glycans for therapeutic and biological applications.

References

-

Withers, S. G., & Aebersold, R. (1995). Trapping covalent intermediates on beta-glycosidases. PubMed. [Link]

-

Gómez, H., F. Corzana, & Jiménez-Osés, G. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. [Link]

-

White, A., et al. (1997). Crystallographic Observation of a Covalent Catalytic Intermediate in a Beta-Glycosidase. PubMed. [Link]

-

Vocadlo, D. J., et al. (2001). Catalysis by hen egg-white lysozyme proceeds via a covalent intermediate. Nature. [Link]

-

Wikipedia contributors. (2023). Oxocarbenium. Wikipedia. [Link]

-

Gómez, H., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. ACS Publications. [Link]

-

GlycoPOD. (2021). Synthesis of glycosyl fluoride donor. NCBI. [Link]

-

GlycoPOD. (2021). Glycosidation using fluoride donor. NCBI Bookshelf. [Link]

-

Witte, K., & van der Marel, G. A. (2006). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology. [Link]

-

Biarnés, X., et al. (2011). Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society. [Link]

-

Gómez, H., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). The glycosylation reaction involving the formation of oxocarbenium ion... ResearchGate. [Link]

-

Lu, L. L., et al. (2006). [Application of glycosyl fluorides in the study on glycosidases]. PubMed. [Link]

-

McKay, M. J., et al. (2019). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. ACS Central Science. [Link]

-

Jona, H., et al. (2001). A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides. ResearchGate. [Link]

-

Mukaiyama, T., & Jona, H. (2004). Glycosyl fluoride: A superb glycosyl donor in glycosylation. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Koenigs–Knorr reaction. Wikipedia. [Link]

-

Ermert, P., & Thiebaut, N. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ACS Publications. [Link]

-

Shimizu, M., et al. (1999). Methods of synthesis of glycosyl fluorides. ResearchGate. [Link]

-

Komarova, B. S., et al. (2026). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4 -O- Acyl and 4 -O- Pentafluorobenzoyl Groups and the Role of 6 -O- Substituents in Glucosyl and Galactosyl Donors. PubMed. [Link]

-

Tanaka, S., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

-

Gabriel, S. E., et al. (2015). Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine. PMC. [Link]

-

Woods, R. J., et al. (2000). Can the stereochemical outcome of glycosylation reactions be controlled by the conformational preferences of the glycosyl donor? PubMed. [Link]

-

Toshima, K. (2000). Glycosyl Fluorides in Glycosidations. ResearchGate. [Link]

-

Mensah, E. A., & Zha, G. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters. [Link]

-

Mensah, E. A., & Zha, G. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar. [Link]

-

Li, L., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC. [Link]

-

Chem-Station. (2009). Koenigs-Knorr Glycosidation. Chem-Station. [Link]

-

ResearchGate. (n.d.). Koenig–Knorr glycosidation. ResearchGate. [Link]

-

Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Zhang, J., et al. (2021). An experimental and theoretical study on stereocontrolled glycosylations by a “one-pot” procedure. Organic Chemistry Frontiers. [Link]

-

Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

-

Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemistry Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Crich, D., & Li, W. (2010). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC. [Link]

-

D'Amore, L., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. PMC. [Link]

-

Nicolaou, K. C., et al. (1993). A new method of anomeric protection and activation based on the conversion of glycosyl azides into glycosyl fluorides. PubMed. [Link]

-

ResearchGate. (n.d.). Top: reaction scheme for activation of glycosyl fluorides with either... ResearchGate. [Link]

-

Slideshare. (2015). Koenigs knorr reaction and mechanism. Slideshare. [Link]

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ケーニッヒ・クノール グリコシド化反応 Koenigs-Knorr Glycosidation | Chem-Station (ケムステ) [chem-station.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxocarbenium - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. savemyexams.com [savemyexams.com]

- 19. researchgate.net [researchgate.net]

- 20. [Application of glycosyl fluorides in the study on glycosidases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trapping covalent intermediates on beta-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crystallographic observation of a covalent catalytic intermediate in a beta-glycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 25. academic.oup.com [academic.oup.com]

stability of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl fluoride under acidic and basic conditions

An In-Depth Technical Guide to the Stability of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

Introduction: The Role and Significance of Glycosyl Fluorides

In the intricate field of glycoscience, the synthesis of complex oligosaccharides and glycoconjugates hinges on the precise and controlled formation of glycosidic bonds. This requires a toolbox of "glycosyl donors"—activated sugar molecules poised to react with a glycosyl acceptor. Among these, glycosyl fluorides have emerged as exceptionally valuable intermediates. Their popularity stems from a unique balance of stability and reactivity; they are generally more stable than their halide counterparts (glycosyl chlorides and bromides) yet can be readily activated for glycosylation reactions under specific conditions.[1][2] The strong carbon-fluorine (C-F) bond at the anomeric center (C-1) imparts significant chemical robustness, allowing for purification by silica gel chromatography and tolerance to a wide range of reaction conditions.[3][4]

This guide focuses on a pivotal member of this class: This compound . This molecule features a D-glucose core where all hydroxyl groups are protected by benzyl ethers, and the anomeric position is occupied by a fluorine atom in the beta configuration. The benzyl protecting groups are themselves robust, particularly towards basic conditions, making this compound an ideal building block in multi-step synthetic campaigns.[5] Understanding its stability profile under both acidic and basic conditions is paramount for any researcher aiming to leverage its synthetic potential effectively. This document provides a detailed exploration of the chemical behavior of this glycosyl donor, the mechanisms governing its degradation, and validated protocols for assessing its stability.

Part 1: Stability Under Acidic Conditions

The defining characteristic of glycosyl fluorides is their controlled lability in the presence of acid. This susceptibility is not a weakness but rather the very feature that allows for their activation as glycosyl donors. However, in the presence of protic sources like water, this "activation" leads to hydrolysis, which is often a competing or undesired side reaction.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in an aqueous acidic environment proceeds through a well-established pathway involving the formation of a key intermediate, the oxocarbenium ion.

-

Protonation of the Fluorine Atom : The reaction is initiated by the protonation of the anomeric fluorine atom by a Brønsted or Lewis acid. This converts the fluoride, a poor leaving group, into hydrogen fluoride (HF) or a coordinated complex, which is a much better leaving group.

-

Formation of the Oxocarbenium Ion : The C-F bond cleaves, and the leaving group departs. The resulting C-1 cation is stabilized by resonance with the adjacent endocyclic oxygen atom, forming a planar, resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either the top (alpha) or bottom (beta) face.

-

Deprotonation : The resulting protonated hemiacetal is deprotonated by a base (e.g., water) in the medium to yield the final hydrolysis product: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose , which exists as a mixture of α and β anomers.[5][6]

This mechanism is central to understanding both desired glycosylation reactions (where an alcohol acceptor attacks the oxocarbenium ion) and undesired hydrolysis.

Caption: Mechanism of acid-catalyzed hydrolysis of glycosyl fluoride.

Factors Influencing Acidic Stability

Several experimental parameters dictate the rate of hydrolysis and, therefore, the practical stability of the glycosyl fluoride.

-

Acid Strength and Type : The rate of hydrolysis is directly proportional to the acidity of the medium. Strong Brønsted acids (e.g., triflic acid) or Lewis acids with high fluorophilicity (e.g., BF₃·Et₂O, SnCl₂, SiF₄) are potent activators and will promote rapid hydrolysis in the presence of water.[7] Weaker acids will result in significantly slower degradation.

-

Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[6][8] Reactions involving the activation of glycosyl fluorides are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions, including hydrolysis.

-

Solvent System : The presence of water is essential for hydrolysis. In rigorously anhydrous solvents, the glycosyl fluoride is stable even to some Lewis acids. The polarity of the solvent can also play a role, with polar solvents potentially stabilizing the charged intermediates and influencing reaction rates.[9][10]

-

Anomeric Configuration : The β-anomer is generally more kinetically stable to hydrolysis than the α-anomer due to stereoelectronic effects. The exo-anomeric effect in β-glycosides provides additional stabilization.

Under strongly acidic conditions, particularly with prolonged heating, there is a risk of partial cleavage of the benzyl ether protecting groups, which can generate complex product mixtures.[6][11][12]

Part 2: Stability Under Basic Conditions

One of the most synthetically advantageous properties of this compound is its exceptional stability under basic conditions. This robustness allows for a wide range of chemical transformations to be performed on other parts of a molecule containing this glycosyl fluoride moiety without disturbing the anomeric center.

General Inertness to Bases

The C-F bond is largely unreactive towards common basic reagents, including:

-

Amine bases (e.g., pyridine, triethylamine, DIPEA)

-

Inorganic bases (e.g., sodium bicarbonate, potassium carbonate)

-

Aqueous hydroxide solutions (e.g., NaOH, KOH) under moderate conditions

This stability is a direct consequence of the reaction mechanism. Unlike acid-catalyzed hydrolysis, there is no low-energy pathway for a base to activate the anomeric center. The fluoride ion is a poor leaving group, and without prior protonation, it cannot be readily displaced by a nucleophile. Furthermore, the benzyl ether protecting groups are also highly resistant to basic cleavage.

This high stability is routinely exploited in synthetic protocols. For instance, reactions involving the fluorination of thioglycosides are often quenched by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic reagents and byproducts, with the glycosyl fluoride product remaining completely intact.[1]

Caption: General stability of glycosyl fluoride under basic conditions.

Part 3: Experimental Design for Stability Assessment

To empirically validate and quantify the stability of this compound, a systematic stability study is required. The following protocols provide a self-validating framework for such an investigation.

Protocol 1: Stability Assessment in Acidic Media

Objective: To monitor the rate of hydrolysis of the glycosyl fluoride under controlled acidic conditions.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable aprotic solvent like acetonitrile or dioxane.

-

Reaction Setup : In a series of vials, place a defined volume of an acidic solution (e.g., 1:1 acetonitrile/1M HCl(aq)). Equilibrate the vials to the desired temperature (e.g., 25 °C or 50 °C) in a water bath or heating block.

-

Initiation : At time zero (t=0), add a small aliquot of the glycosyl fluoride stock solution to each vial to initiate the reaction. The final concentration should be suitable for the chosen analytical method.

-

Time-Point Sampling : At predetermined intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), take one vial and immediately quench the reaction by adding an excess of a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the organic components from the quenched reaction mixture with a suitable solvent like ethyl acetate or dichloromethane.

-

Sample Preparation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Re-dissolve the residue in a precise volume of solvent for analysis.

-

Analysis : Analyze the samples using the methods described below to quantify the remaining starting material and the formation of the hydrolyzed product.

Protocol 2: Stability Assessment in Basic Media

Objective: To demonstrate the stability of the glycosyl fluoride under basic conditions.

Methodology:

-

Follow the same procedure as in Protocol 1, but substitute the acidic solution with a basic solution (e.g., 1:1 acetonitrile/1M NaOH(aq)).

-

Given the expected high stability, the time points may need to be significantly extended (e.g., 0, 4 hr, 8 hr, 24 hr, 48 hr), and a higher temperature might be used to test the limits of stability.

-

For quenching, neutralize the reaction mixture with an equivalent amount of 1M HCl(aq) before extraction.

Analytical Methods for Monitoring

A multi-faceted analytical approach ensures trustworthy and comprehensive results.

-

Thin-Layer Chromatography (TLC) : A rapid, qualitative method for visualizing the progress of the reaction. The glycosyl fluoride starting material will have a different Rf value than the more polar hydrolysis product (2,3,4,6-Tetra-O-benzyl-D-glucopyranose).[1][13]

-

¹⁹F NMR Spectroscopy : The most direct method for monitoring the starting material. The C-F bond gives a distinct signal in the ¹⁹F NMR spectrum. The disappearance of this signal can be integrated against an internal standard to quantify the degradation over time.[14]

-

High-Performance Liquid Chromatography (HPLC) : A quantitative method to separate and measure the concentration of the starting material and the hydrolysis product(s). A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.

-

Fluoride Ion-Selective Electrode (ISE) : This potentiometric method can be used to measure the concentration of fluoride ions released into the aqueous phase during the hydrolysis reaction, providing a direct measure of C-F bond cleavage.[15][16]

Summary of Stability Profile

The stability of this compound is highly dependent on pH. This dichotomy is the key to its utility in chemical synthesis.

| Condition | Typical Reagents | Relative Rate of Degradation | Primary Degradation Product | Mechanistic Insight |

| Acidic | HCl, H₂SO₄, TFA, BF₃·Et₂O (in presence of H₂O) | Fast to Moderate | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Protonation of fluorine creates a good leaving group, leading to oxocarbenium ion formation and subsequent hydrolysis. |

| Basic | NaHCO₃, K₂CO₃, Pyridine, NaOH (aq) | Extremely Slow / Negligible | None (Stable) | Fluoride is a poor leaving group and is not activated by base. The C-F bond is strong and resistant to nucleophilic attack. |

Conclusion and Field-Proven Insights

For researchers, scientists, and drug development professionals, a thorough understanding of the stability of key building blocks like this compound is not merely academic; it is a prerequisite for successful and reproducible synthesis.

The key takeaway is the molecule's dual nature: it is a robust, stable compound under neutral and basic conditions, yet it is a poised glycosyl donor that can be activated under acidic conditions. This differential reactivity allows chemists to perform a variety of modifications on other parts of a synthetic intermediate while preserving the glycosyl fluoride for a subsequent key glycosylation step. The choice of acid catalyst, temperature, and solvent provides a tunable system for controlling the activation of the C-F bond, enabling the precise formation of complex glycosidic linkages that are central to the function of numerous biologically active molecules.

References

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose...

-

Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2). NCBI - NIH. [Link]

-

Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters - ACS Publications. [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters - ACS Publications. [Link]

-

Methods of synthesis of glycosyl fluorides. ResearchGate. [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra... Semantic Scholar. [Link]

-

Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Fundamental Insight into Glycoside Hydrolase-Catalyzed Hydrolysis of the Universal Koshland Substrates–Glycopyranosyl Fluorides. ACS Catalysis. [Link]

-

Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

The hydrolysis of glycosyl fluorides by glycosidases... PMC - NIH. [Link]

-

Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]

-

The Wittig-Horner reaction on 2,3,4,6-tetra-O-benzyl-D-mannopyranose and 2,3,4,6-tetra -O-benzyl-D-glucopyranose. RSC Publishing. [Link]

-

Protecting Group-Free Synthesis of Glycosides. [Link]

-

Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review. RSC Publishing. [Link]

-

Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. [Link]

-

The anomeric and fluorine gauche effects determining anomeric conformation. ResearchGate. [Link]

-

Glycosyl fluoride: A superb glycosyl donor in glycosylation. ResearchGate. [Link]

-

Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. [Link]

-

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. HKR Biotechlabs. [Link]

Sources

- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

Foreword: The Chemist's Compass - Understanding Solubility for Enhanced Synthesis and Discovery

In the intricate world of carbohydrate chemistry, the success of a synthesis, purification, or biological assay often hinges on a fundamental, yet frequently overlooked, parameter: solubility. For researchers, scientists, and drug development professionals working with complex intermediates like tetra-O-benzyl-beta-D-glucopyranosyl fluoride, a thorough understanding of its behavior in various organic solvents is not just advantageous; it is imperative. This pivotal glycosyl fluoride donor is a cornerstone in the synthesis of complex oligosaccharides and glycoconjugates, making its solubility profile a critical piece of data for reaction design, purification strategies, and formulation development.[1][2]

This in-depth technical guide provides a comprehensive exploration of the solubility of tetra-O-benzyl-beta-D-glucopyranosyl fluoride. While precise quantitative data for this specific compound is not extensively documented in public literature, this guide will equip you with the necessary theoretical knowledge, qualitative insights from structurally similar compounds, and robust experimental protocols to confidently determine its solubility in your solvent of choice.

The Molecular Architecture: Unpacking the Determinants of Solubility

The solubility of tetra-O-benzyl-beta-D-glucopyranosyl fluoride is a tale of two competing molecular features: the large, nonpolar "shield" of the benzyl protecting groups and the polar core of the glucopyranosyl ring with its electronegative fluorine atom at the anomeric center.

-

The Dominance of the Benzyl Groups: The four benzyl groups (C₆H₅CH₂) are the most prominent structural feature. These bulky, aromatic moieties are nonpolar and hydrophobic, contributing significantly to the molecule's overall lipophilicity. This high degree of benzylation means that the molecule will generally favor solvents that can effectively solvate these large hydrocarbon regions. This is a classic example of the "like dissolves like" principle.

-

The Polar Core and the Anomeric Fluoride: Beneath the benzyl shield lies the polar glucopyranose ring. The ether linkages and the pyranose oxygen introduce polarity. The anomeric substituent, in this case, a fluorine atom, is highly electronegative. While the fluorine atom is small, its electronegativity can influence the electron distribution around the anomeric carbon and potentially engage in specific interactions with certain solvents. However, the impact of the single fluorine atom is largely overshadowed by the four bulky benzyl groups. The difference in solubility between this compound and its hydroxyl analogue (tetra-O-benzyl-beta-D-glucopyranose) is expected to be subtle in most organic solvents.

The interplay of these features dictates that the compound will be most soluble in solvents that are either nonpolar or moderately polar and can accommodate the large benzyl groups.

Caption: Relationship between molecular structure and solubility.

Qualitative Solubility Profile: An Evidence-Based Estimation

While quantitative solubility data for tetra-O-benzyl-beta-D-glucopyranosyl fluoride is scarce, we can draw strong inferences from its close analogue, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[3] The following table summarizes the expected solubility behavior in a range of common organic solvents. This should be used as a guide for initial solvent screening.

| Solvent Class | Solvent | Expected Solubility | Rationale and Field Notes |